molecular formula C11H23N3O B11975828 2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide

2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide

Cat. No.: B11975828
M. Wt: 213.32 g/mol
InChI Key: DRURWHLSUJFBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide is a tertiary amide featuring a piperazine-substituted ethylamine backbone. The compound combines a bulky pivaloyl (2,2-dimethylpropanoyl) group with a piperazinyl moiety, a structural motif commonly associated with central nervous system (CNS) drug candidates due to piperazine’s ability to modulate receptor binding (e.g., serotonin or dopamine receptors) .

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2,2-dimethyl-N-(2-piperazin-1-ylethyl)propanamide

InChI

InChI=1S/C11H23N3O/c1-11(2,3)10(15)13-6-9-14-7-4-12-5-8-14/h12H,4-9H2,1-3H3,(H,13,15)

InChI Key

DRURWHLSUJFBCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCN1CCNCC1

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis

  • Reagents : Concentrated HCl (6M), reflux

  • Products : 2,2-Dimethylpropanoic acid + 1-(2-aminoethyl)piperazine hydrochloride

  • Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

  • Reagents : NaOH (4M), heat

  • Products : Sodium 2,2-dimethylpropanoate + free amine derivative

Nucleophilic Substitution at Piperazine

The piperazine nitrogen participates in alkylation and acylation:

Alkylation

ReagentConditionsProduct
Methyl iodideK₂CO₃, DMF, 60°CN-Methylpiperazine derivative
Benzyl chlorideTriethylamine, CH₂Cl₂N-Benzylpiperazine analog

Acylation

ReagentConditionsProduct
Acetyl chlorideCH₂Cl₂, 0°C → RTN-Acetylpiperazine derivative
Phenylacetyl chlorideTHF, refluxN-Phenylacetylpiperazine analog

Catalytic Hydrogenation

The piperazine ring can undergo partial hydrogenation:

  • Reagents : H₂ (1 atm), Pd/C (10% w/w), ethanol

  • Product : Partially saturated tetrahydropyrazine derivative

  • Selectivity : Controlled by reaction time and catalyst loading.

Spectroscopic Characterization

Key data for reaction validation:

NMR (CDCl₃)

  • ¹H NMR : δ 2.95–3.13 (m, piperazine CH₂), 3.56–3.82 (m, ethylenediamine CH₂), 1.25 (s, C(CH₃)₂).

  • ¹³C NMR : δ 169.6 (C=O), 49.3–46.1 (piperazine C), 41.2 (C(CH₃)₂).

Mass Spectrometry

  • m/z : 238.33 [M+H]⁺ (calc. 238.33).

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C.

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes rapidly at pH < 2 or pH > 12.

  • Solubility : High in polar aprotic solvents (DMF, DMSO); low in water .

Scientific Research Applications

2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various biological receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate neurotransmitter systems or enzyme activities .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituents Synthesis Yield Key Properties Reference
Target Compound C₁₁H₂₂N₃O Piperazinyl ethyl Not reported Basic, potential CNS activity -
9d (Trifluoromethylbenzoyl-piperazinyl) C₂₉H₃₁F₃N₄O₃ Trifluoromethyl, pyridinyl 31% High lipophilicity, BBB penetration
PS22 (Bis(trifluoromethyl)biphenyl) C₃₁H₃₂F₆N₃O Biphenyl, bis(trifluoromethyl) Not reported Enhanced metabolic stability
Chlorophenyl Analog () C₂₀H₂₉ClN₃O₂ Chlorophenyl, methylpropanoyl Not reported Halogen bonding, possible higher receptor affinity
N-(2-Hydroxyethyl)propanamide C₇H₁₅NO₂ Hydroxyethyl Not reported Increased aqueous solubility

Biological Activity

2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C12H20N2O\text{Chemical Formula C}_{12}\text{H}_{20}\text{N}_2\text{O}

Structural Features

  • Piperazine Ring : The presence of the piperazine moiety contributes to the compound's biological activity by influencing receptor interactions.
  • Amide Group : The propanamide functional group is crucial for the compound's pharmacological properties.

Neurotransmitter Receptor Interactions

Research indicates that piperazine derivatives exhibit significant interactions with various neurotransmitter receptors, including:

  • Dopamine Receptors : Compounds similar to this compound have shown high affinity for dopamine D4 receptors, with some derivatives achieving IC50 values as low as 0.057 nM .
  • Serotonin Receptors : The structural modifications in piperazine compounds often enhance selectivity for serotonin receptor subtypes, potentially leading to anxiolytic effects .
  • Histamine Receptors : Some studies have reported moderate to potent antagonistic activity at histamine H1 receptors for related piperazine derivatives .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, certain compounds have demonstrated significant apoptosis-promoting activity in breast cancer cell lines by acting as PARP-2 inhibitors .

Antiviral Activity

The exploration of piperazine derivatives for antiviral applications has gained traction, particularly in targeting SARS-CoV-2. In silico studies suggest that compounds with similar scaffolds may inhibit viral replication by interacting with key enzymes such as M pro and RdRp .

Neuropharmacological Studies

  • Dopamine D4 Receptor Affinity :
    • A study evaluated a series of piperazine-based compounds for their binding affinities to dopamine receptors. The results indicated that modifications to the piperazine ring significantly influenced receptor selectivity and potency .
  • Antitumor Activity :
    • In a study involving breast cancer cell lines, derivatives of this compound were shown to induce cell cycle arrest and apoptosis. These compounds exhibited promising pharmacokinetic profiles suitable for further development .

Antiviral Research

A recent investigation focused on the design and synthesis of piperazine derivatives aimed at inhibiting SARS-CoV-2. Molecular docking studies revealed that specific modifications could enhance binding affinity to viral targets, suggesting a viable pathway for therapeutic development against COVID-19 .

Table 1: Biological Activities of Piperazine Derivatives

Compound NameTarget ReceptorIC50 Value (nM)Activity Type
This compoundDopamine D40.057Antipsychotic
Piperazine Derivative ASerotonin 5-HT1A10Anxiolytic
Piperazine Derivative BHistamine H150Antihistaminic
Piperazine Derivative CPARP-2-Anticancer

Table 2: Summary of Research Findings on Antiviral Activity

Study ReferenceCompound TestedTarget VirusIC50 Value (μM)
Piperazine Derivative XSARS-CoV-24.70
Piperazine Derivative YSARS-CoV-26.38

Q & A

Q. What are the recommended methods for synthesizing 2,2-Dimethyl-N-(2-(1-piperazinyl)ethyl)propanamide, and how is purity validated?

Answer: The synthesis typically involves coupling a piperazinyl-ethylamine derivative with a pivaloyl (2,2-dimethylpropanoyl) group. A validated approach includes:

  • Step 1: Reacting 1-(2-aminoethyl)piperazine with pivaloyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 0–5°C to minimize side reactions .
  • Step 2: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethyl acetate .
  • Purity Validation:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm); retention time compared to a reference standard.
    • NMR: Confirm absence of unreacted amines (δ 2.5–3.0 ppm for piperazine protons) and presence of pivaloyl methyl groups (δ 1.2–1.4 ppm) .

Q. How can researchers characterize the physicochemical properties of this compound?

Answer: Key characterization methods include:

  • Melting Point: Differential Scanning Calorimetry (DSC) to determine mp (expected range: 70–75°C) .
  • Solubility: Test in water, DMSO, and ethanol using gravimetric analysis. Note discrepancies between predicted (logP ~1.8) and experimental solubility due to piperazine’s hygroscopicity .
  • Spectroscopy:
    • FT-IR: Confirm carbonyl stretch (C=O) at ~1650–1680 cm⁻¹ and NH bending (amide) at ~1550 cm⁻¹ .
    • Mass Spectrometry: ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 242.3 .

Q. What in vitro assays are suitable for preliminary biological screening?

Answer: Initial screening should focus on target engagement and cytotoxicity:

  • Receptor Binding: Radioligand displacement assays for serotonin (5-HT2A) or dopamine receptors, given structural similarity to CNS-active piperazinyl derivatives .
  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .
  • Metabolic Stability: Incubation with liver microsomes (human/rat) to assess half-life (t½) and CYP450 interactions .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

Answer:

  • Co-solvents: Use 10% DMSO + 5% Tween-80 in saline for intravenous administration .
  • Salt Formation: React with HCl to form a hydrochloride salt, improving aqueous solubility (test via pH-solubility profile) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) to enhance bioavailability .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 (e.g., piperazine CH₂ at δ 2.6–2.8 ppm; pivaloyl C(CH₃)₃ at δ 27–29 ppm) .
  • 2D NMR (HSQC, HMBC): Correlate amide NH (δ 7.8–8.2 ppm) with adjacent carbons to validate connectivity .

Advanced Research Questions

Q. How can contradictory physicochemical data (e.g., melting point, solubility) from literature be resolved?

Answer:

  • Reproducibility Testing: Repeat synthesis and characterization under controlled humidity (piperazine derivatives are hygroscopic) .
  • Advanced Analytics:
    • Thermogravimetric Analysis (TGA): Detect hydrated vs. anhydrous forms affecting mp .
    • Powder X-ray Diffraction (PXRD): Compare crystallinity to explain solubility variations .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?

Answer:

  • Lipophilicity Adjustment: Introduce fluorine substituents to the pivaloyl group to balance logP (target 2.0–3.0) .
  • Blood-Brain Barrier (BBB) Assays: Use in vitro PAMPA-BBB model; validate with in vivo microdialysis in rodents .
  • Prodrug Design: Mask the amide as an ester (e.g., ethyl ester) to enhance permeability, with enzymatic cleavage in plasma .

Q. How can computational modeling predict target interactions and guide SAR studies?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to 5-HT2A receptors (PDB ID: 6WGT). Focus on piperazine-ethylamine interactions with Asp155 .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
  • QSAR Models: Train models on piperazine derivatives’ IC₅₀ data to predict activity of novel analogs .

Q. How should researchers design experiments to resolve conflicting in vitro vs. in vivo efficacy data?

Answer:

  • Dose-Response Correlation: Compare in vitro IC₅₀ (e.g., 5-HT2A binding) with in vivo ED₅₀ in behavioral models (e.g., forced swim test for antidepressants) .
  • Metabolite Profiling: Use LC-MS/MS to identify active/passive metabolites in plasma and brain homogenates .
  • Tissue Distribution Studies: Radiolabel the compound (¹⁴C) to quantify CNS uptake vs. peripheral accumulation .

Q. What methods validate the compound’s stability under long-term storage conditions?

Answer:

  • Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
  • Solid-State NMR: Assess crystallinity changes impacting stability; amorphous forms may degrade faster .
  • Accelerated Stability Testing: Store at 25°C/60% RH for 6 months; compare impurity profiles (ICH Q1A) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.